1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Catalog No.
S1523910
CAS No.
63740-97-6
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

CAS Number

63740-97-6

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-one

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3

InChI Key

VHOZZIUFGVJOEL-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC2=C(C=C1)OCO2

Synonyms

1-(1,3-Benzodioxol-5-yl)-1-butanone; 5-Butyryl-1,3-benzodioxole;

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OCO2

Availability:

  • The compound can be commercially obtained from various chemical suppliers, primarily for research purposes .
  • Scientific literature databases like Google Scholar and PubMed do not yield significant results on the research applications of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one specifically.

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is an organic compound with the molecular formula C11_{11}H12_{12}O3_{3}. It features a benzodioxole moiety attached to a butanone chain, making it structurally unique. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and medicine. Its structure contributes to its potential biological activities, which have been the subject of extensive research .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, often employing bromine or chlorine under acidic conditions .

Common Products from Reactions

Reaction TypeMajor Products
OxidationCarboxylic acids or ketones
ReductionAlcohols
SubstitutionHalogenated derivatives

Research indicates that 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one exhibits significant biological activity, particularly in anticancer research. It has been shown to interact with various cancer cell lines, including:

  • Prostate cancer (LNCaP)
  • Pancreatic cancer (MIA PaCa-2)
  • Acute lymphoblastic leukemia (CCRF-CEM)

The compound's mechanism of action involves causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells. This suggests its potential as a therapeutic agent against certain types of cancer .

Several synthetic routes exist for producing 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. A common method involves:

  • Reaction of 1-bromobutane with piperonylonitrile: This step is followed by hydrolysis and decarboxylation to yield the final product.
  • Acylation method: Involves the acylation of 1,3-benzodioxole with butanoyl chloride in the presence of Lewis acids like boron trifluoride diethyl etherate under controlled temperatures .

Industrial Production

Industrial synthesis typically optimizes reaction conditions to maximize yield and purity, employing techniques such as solvent extraction and crystallization.

The applications of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are diverse:

  • Chemistry: Used as an intermediate in synthesizing various organic compounds.
  • Biology: Investigated for antimicrobial and anticancer properties.
  • Medicine: Explored as a potential therapeutic agent for various diseases.
  • Industry: Utilized in producing pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-4-(p-tolyl)butan-1-oneSimilar core structure; additional phenyl groupPotentially similar anticancer effects
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-oneIndeno-dioxole structureVaries; less studied
6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-oneDihydronaphthalene coreAntimicrobial properties
3',4'-(Methylenedioxy)acetophenoneMethylenedioxy groupKnown for neuroprotective effects

Uniqueness

The uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one lies in its specific combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

The compound 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one belongs to the broader class of benzodioxole-based derivatives, characterized by a benzene ring fused to a 1,3-dioxole moiety. This structural framework, formally known as 1,3-benzodioxole, consists of a benzene ring bridged by a methylenedioxy group (-O-CH~2~-O-) at the 1 and 3 positions [7]. Benzodioxole derivatives are classified based on their substituents and functional groups, which dictate their chemical and biological properties.

Subclasses of Benzodioxole Derivatives

  • Simple Benzodioxoles: Basic structures without additional functional groups, such as 1,3-benzodioxole itself [7].
  • Alkyl-Substituted Benzodioxoles: Derivatives with alkyl chains attached to the benzene ring. Examples include safrole (3,4-methylenedioxyallylbenzene) and myristicin [7].
  • Ketone-Functionalized Benzodioxoles: Compounds featuring a ketone group, such as 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one (CAS: 63740-97-6) and its pentanone analog (CID 11790381) [1] [4].
  • Amino-Substituted Benzodioxoles: Derivatives with amine groups, such as 1-(3,4-Methylenedioxyphenyl)-2-butanamine (CID 129870) [2].

Table 1: Classification of Select Benzodioxole Derivatives

Compound NameSubstituentFunctional GroupMolecular Formula
1,3-BenzodioxoleNoneNoneC₇H₆O₂
SafroleAllylEtherC₁₀H₁₀O₂
1-(Benzo[d] [1] dioxol-5-yl)butan-1-oneButanoneKetoneC₁₁H₁₂O₃
1-(3,4-Methylenedioxyphenyl)-2-butanamineButanamineAmineC₁₁H₁₅NO₂

The target compound falls into the ketone-functionalized subclass, distinguished by its four-carbon alkyl chain terminating in a carbonyl group [4]. This structural feature differentiates it from simpler benzodioxoles and aligns it with synthetic intermediates used in pharmaceutical and materials science applications [1] [7].

Relationship to Other Methylenedioxyphenyl Derivatives

The methylenedioxyphenyl (MDP) group, a defining feature of 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one, is a common pharmacophore in bioactive molecules. This moiety is characterized by a benzene ring with a methylenedioxy bridge at positions 3 and 4, which enhances electronic delocalization and influences molecular interactions [7].

Key Structural Relationships

  • MDP-Ketones:

    • The target compound shares structural homology with 3,4-methylenedioxyphenyl-2-propanone (C₁₀H₁₀O₃), which features a shorter two-carbon chain [8].
    • Longer-chain analogs, such as 3,4-Methylenedioxyphenyl Butyl Ketone (CID 11790381), exhibit increased lipophilicity due to their extended alkyl chains [1].
  • MDP-Amines:

    • Derivatives like 1-(3,4-Methylenedioxyphenyl)-2-butanamine (CID 129870) replace the ketone with an amine group, altering electronic properties and biological activity [2].
  • Natural MDP Derivatives:

    • Compounds such as carpacin (5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole) demonstrate how natural products leverage the MDP scaffold for ecological interactions, such as plant-insect signaling [5].

The MDP group’s versatility arises from its ability to stabilize charge transfer complexes and participate in π-π stacking interactions, making it a critical component in designing molecules with specific receptor affinities [7] [8].

Comparative Analysis with Structurally Similar Ketones

To contextualize 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one, a comparative analysis with structurally related ketones highlights the impact of the MDP group on physicochemical properties.

Key Comparisons

  • Methyl Isobutyl Ketone (MIBK):

    • A simple aliphatic ketone (C₆H₁₂O) used industrially as a solvent [6].
    • Unlike the target compound, MIBK lacks aromaticity, resulting in lower polarity and reduced solubility in polar solvents [6].
  • 3,4-Methylenedioxyphenyl-2-Propanone:

    • A shorter-chain MDP-ketone (C₁₀H₁₀O₃) with a molecular weight of 178.18 g/mol [8].
    • The reduced chain length decreases lipophilicity compared to the butanone derivative (logP ≈ 1.8 vs. 2.5) [4] [8].
  • Acetophenone Derivatives:

    • Substituted acetophenones, such as 4′-methylacetophenone, lack the methylenedioxy group, resulting in distinct electronic profiles and reactivity patterns.

Table 2: Comparative Properties of Select Ketones

Compound NameMolecular FormulaMolecular Weight (g/mol)Key FeaturelogP (Predicted)
1-(Benzo[d] [1] dioxol-5-yl)butan-1-oneC₁₁H₁₂O₃192.21MDP group, butanone chain2.5
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O100.16Branched aliphatic chain1.3
3,4-Methylenedioxyphenyl-2-propanoneC₁₀H₁₀O₃178.18MDP group, propanone chain1.8

The MDP group in 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one enhances its aromatic character and potential for electronic interactions, distinguishing it from purely aliphatic ketones like MIBK [6] [8]. Furthermore, the butanone chain balances lipophilicity and steric bulk, making it a versatile intermediate in organic synthesis [1] [4].

XLogP3

2.1

Wikipedia

1-(2H-1,3-Benzodioxol-5-yl)butan-1-one

Dates

Last modified: 08-15-2023

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